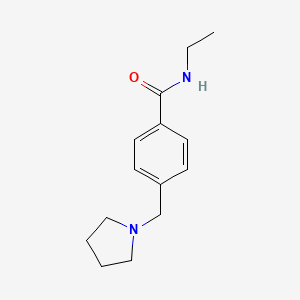

N-ethyl-4-(1-pyrrolidinylmethyl)benzamide

説明

N-ethyl-4-(1-pyrrolidinylmethyl)benzamide, also known as EPPB, is a chemical compound that has been widely used in scientific research. It is a selective inhibitor of the protein phosphatase 2A (PP2A), which is involved in many cellular processes, including cell division, cell death, and DNA damage response. EPPB has been shown to have potential therapeutic applications in cancer and neurodegenerative diseases.

作用機序

N-ethyl-4-(1-pyrrolidinylmethyl)benzamide exerts its biological effects by inhibiting the activity of PP2A, which is a serine/threonine phosphatase that regulates many signaling pathways in cells. PP2A is involved in the regulation of cell cycle progression, DNA damage response, and apoptosis. By inhibiting PP2A, this compound can alter the balance between cell survival and cell death, leading to the suppression of cancer cell growth and the protection of neurons from oxidative stress.

Biochemical and Physiological Effects

This compound has been shown to have several biochemical and physiological effects in cells. It can induce cell cycle arrest and apoptosis in cancer cells, and to enhance the activity of DNA damage response pathways. This compound can also increase the levels of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell death. In neurons, this compound can protect against oxidative stress and improve cognitive function by enhancing the activity of antioxidant enzymes and reducing inflammation.

実験室実験の利点と制限

N-ethyl-4-(1-pyrrolidinylmethyl)benzamide has several advantages for laboratory experiments. It is a selective inhibitor of PP2A, which allows for the specific modulation of PP2A-dependent signaling pathways. This compound has also been shown to have low toxicity in animal models, which makes it a promising candidate for therapeutic applications. However, this compound has some limitations for laboratory experiments. It can be difficult to obtain high purity and yield of this compound using the current synthesis methods, which can limit its availability for research. Additionally, the effects of this compound on non-PP2A-dependent pathways are not well understood, which can complicate the interpretation of experimental results.

将来の方向性

Several future directions for the research on N-ethyl-4-(1-pyrrolidinylmethyl)benzamide can be identified. Firstly, the development of new synthesis methods for this compound could improve its availability and purity for research. Secondly, the investigation of the effects of this compound on non-PP2A-dependent pathways could help to clarify its mechanism of action and potential side effects. Thirdly, the exploration of the therapeutic potential of this compound in other diseases, such as Parkinson's disease and Huntington's disease, could expand its clinical applications. Finally, the combination of this compound with other therapeutic agents, such as chemotherapy and immunotherapy, could enhance its efficacy and reduce potential side effects.

Conclusion

In conclusion, this compound is a promising chemical compound that has been widely used in scientific research. It has a selective inhibitory effect on PP2A, which makes it a valuable tool for the modulation of PP2A-dependent signaling pathways. This compound has potential therapeutic applications in cancer and neurodegenerative diseases, and its effects on oxidative stress and inflammation make it an attractive candidate for further research. The development of new synthesis methods and the investigation of non-PP2A-dependent pathways could help to clarify its mechanism of action and potential clinical applications.

科学的研究の応用

N-ethyl-4-(1-pyrrolidinylmethyl)benzamide has been extensively studied in various scientific fields, including cancer biology, neuroscience, and immunology. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy and radiation therapy. This compound has also been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.

特性

IUPAC Name |

N-ethyl-4-(pyrrolidin-1-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-2-15-14(17)13-7-5-12(6-8-13)11-16-9-3-4-10-16/h5-8H,2-4,9-11H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIEUEDKQUQPJSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=C(C=C1)CN2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

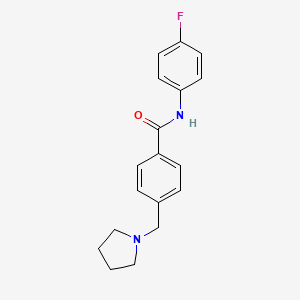

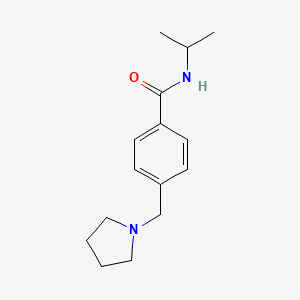

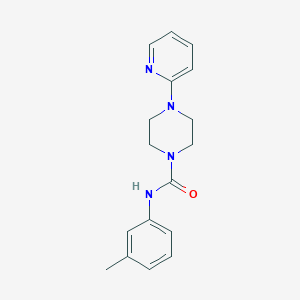

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4440603.png)

![2-{[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4(1H)-pyrimidinone](/img/structure/B4440642.png)

![N-allyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4440645.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4440653.png)

![1-[3-(4-tert-butylphenyl)propanoyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4440656.png)

![3-methyl-4-[(phenylsulfonyl)amino]-N-propylbenzamide](/img/structure/B4440657.png)

![1-(4-methoxyphenyl)-4-[3-(4-methylphenyl)propanoyl]piperazine](/img/structure/B4440663.png)

![1-benzyl-N-(3-hydroxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4440695.png)

![N-(5-chloro-2-pyridinyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanamide](/img/structure/B4440696.png)